
N-(4-phenoxyphenyl)-N~2~-prop-2-en-1-ylasparagine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-phenoxyphenyl)-N~2~-prop-2-en-1-ylasparagine is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a phenoxyphenyl group and an asparagine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-phenoxyphenyl)-N~2~-prop-2-en-1-ylasparagine typically involves the reaction of 4-phenoxyphenylamine with asparagine derivatives under specific conditions. One common method involves the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the phenoxyphenyl group and the asparagine moiety. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for the efficient production of the compound by maintaining optimal reaction conditions and minimizing the formation of by-products. The use of automated systems and advanced purification techniques ensures high yield and purity of the final product.
化学反应分析
Types of Reactions
N-(4-phenoxyphenyl)-N~2~-prop-2-en-1-ylasparagine undergoes various chemical reactions, including:
Oxidation: The phenoxyphenyl group can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form amines or alcohols, depending on the reducing agent used.
Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and alcohols.
Substitution: Various substituted phenoxy derivatives.
科学研究应用
N-(4-phenoxyphenyl)-N~2~-prop-2-en-1-ylasparagine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain cancers and neurological disorders.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
作用机制
The mechanism of action of N-(4-phenoxyphenyl)-N~2~-prop-2-en-1-ylasparagine involves its interaction with specific molecular targets. In biological systems, it may bind to proteins or enzymes, modulating their activity. The phenoxyphenyl group can interact with hydrophobic pockets in proteins, while the asparagine moiety can form hydrogen bonds with amino acid residues. These interactions can lead to changes in protein conformation and function, ultimately affecting cellular pathways and processes.
相似化合物的比较
N-(4-phenoxyphenyl)-N~2~-prop-2-en-1-ylasparagine can be compared with other similar compounds, such as:
N-(4-phenoxyphenyl)ethylamine: Similar structure but lacks the asparagine moiety, resulting in different biological activity.
N-(4-phenoxyphenyl)acetamide: Contains an acetamide group instead of the asparagine moiety, leading to variations in chemical reactivity and applications.
4-phenoxyphenylboronic acid: Used in organic synthesis but has different functional groups and reactivity compared to this compound.
The uniqueness of this compound lies in its combination of the phenoxyphenyl group and the asparagine moiety, which imparts distinct chemical and biological properties.
属性
分子式 |
C19H20N2O4 |
|---|---|
分子量 |
340.4 g/mol |
IUPAC 名称 |
4-oxo-4-(4-phenoxyanilino)-2-(prop-2-enylamino)butanoic acid |
InChI |
InChI=1S/C19H20N2O4/c1-2-12-20-17(19(23)24)13-18(22)21-14-8-10-16(11-9-14)25-15-6-4-3-5-7-15/h2-11,17,20H,1,12-13H2,(H,21,22)(H,23,24) |
InChI 键 |
UZLRNQCFQBIUIM-UHFFFAOYSA-N |
规范 SMILES |
C=CCNC(CC(=O)NC1=CC=C(C=C1)OC2=CC=CC=C2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Ethyl-4-[2-(4-ethylphenyl)ethyl]benzene](/img/structure/B11955152.png)
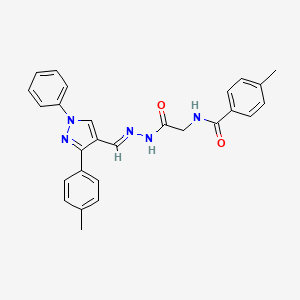
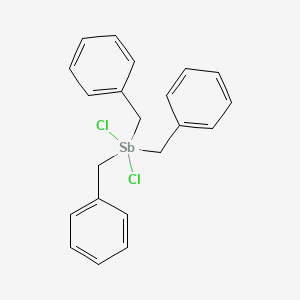


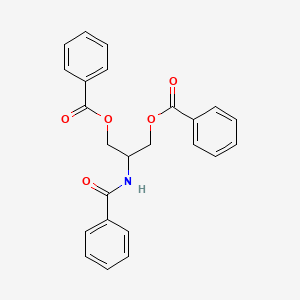
![N-(4-{4-[(aminocarbonyl)amino]benzyl}phenyl)urea](/img/structure/B11955196.png)

![3-[(4-Methoxyphenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B11955215.png)

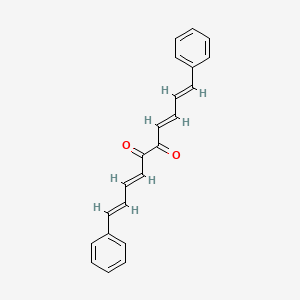
![Diisopropyl 11-(4-bromobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate](/img/structure/B11955229.png)
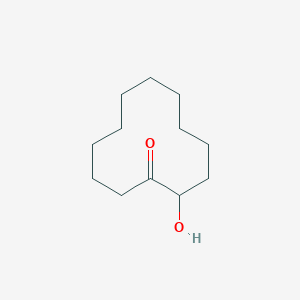
![N-[(3,4,5-trimethoxyphenyl)methylideneamino]pyridine-3-carboxamide](/img/structure/B11955246.png)
